2-(トリメチルシリル)エタンチオール

概要

説明

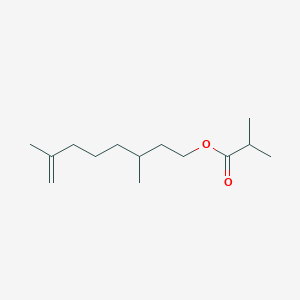

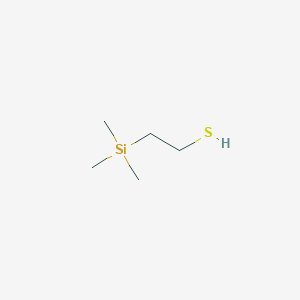

2-(Trimethylsilyl)ethanethiol is a compound that features both sulfur and silicon atoms on adjacent carbon atoms. This unique structural arrangement allows for the synthesis of various sulfur or non-sulfur, as well as silicon or non-silicon derivatives. The presence of the trimethylsilylethyl sulfur group in compounds such as sulfides, sulfones, sulfoxides, and sulfonamido derivatives has shown significant potential in synthetic applications .

Synthesis Analysis

The synthesis of 2-(trimethylsilyl)ethanethiol and its derivatives has been explored in several studies. One approach involves the use of trimethylsilyl and methyl 2-[(E)-1-alkenyloxy]ethanoates in Lewis acid-catalyzed reactions to afford various dioxolanones, which are products of erythro-diastereoselective aldol reactions . Another method reported the synthesis of 2-(trimethylsilyl)ethyl-4-nitrophenyl carbonate, which is used to introduce the 2-(trimethylsilyl)ethyloxycarbonyl group into amino acids for peptide synthesis . Additionally, 1-alkynyl 2-(trimethylsilyl)ethyl sulfides have been prepared as thiolate anion precursors for self-assembled monolayers .

Molecular Structure Analysis

The molecular structure of 2-(trimethylsilyl)ethanethiol derivatives is characterized by the presence of a trimethylsilyl group attached to an ethyl chain that is further connected to a sulfur-containing functional group. This arrangement allows for selective removal of either the trimethylsilylethyl or the trimethylsilyl group, leading to the synthesis of various sulfur derivatives . The crystal structure of a related compound, a copper complex with 3-trimethylsilylpyridine-2-thiolate, shows a dimeric arrangement with phosphine ligands coordinating to copper in a distorted tetrahedral environment .

Chemical Reactions Analysis

2-(Trimethylsilyl)ethanethiol and its derivatives undergo a variety of chemical reactions. For instance, the synthesis of non-silylated thiols and disulfides from 2-(trimethylsilyl)ethyl sulfides has been described . The use of a novel catalyst system comprising trimethylsilyl chloride and indium(III) chloride has been shown to efficiently activate O-trimethylsilyl monothioacetals for the synthesis of sulfides . Furthermore, the compatibility of the 2-(trimethylsilyl)ethyl sulfur moiety with standard organosulfur transformations has been probed, leading to the synthesis of various sulfur compounds such as disulfides, thiosulfonates, and sulfoxides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(trimethylsilyl)ethanethiol derivatives are influenced by the presence of the trimethylsilyl and sulfur groups. These compounds exhibit reactivity that is useful in synthetic chemistry, such as the ability to form thiolate anions upon deprotection, which can be trapped to produce self-assembled monolayers on gold surfaces . The stability of the amino-protecting group in 2-(trimethylsilyl)ethyl-4-nitrophenyl carbonate under usual peptide synthesis conditions and its selective cleavage via fluoride ion-mediated fragmentation is another notable property .

科学的研究の応用

Teoc 保護アミンの合成

2-(トリメチルシリル)エタンチオールは、対応するイソシアネートのアルコール分解によって Teoc 保護アミンを合成するために使用されます . これは、多くの医薬品や生物活性化合物の合成における重要なステップです。

シロキサンの合成

この化合物は、シーラント、接着剤、コーティングなど、幅広い用途を持つシリコン系ポリマーの一種であるシロキサンの合成に使用できます .

シリコン系界面活性剤の合成

2-(トリメチルシリル)エタンチオールは、シリコン系界面活性剤の合成に使用できます . これらの界面活性剤は、低毒性と高い熱安定性などのユニークな特性を持ち、さまざまな産業用途で役立ちます。

シリコン系ポリマーの合成

この化合物は、シリコン系ポリマーの合成に使用できます . これらのポリマーは、医療機器、電子機器、コーティングの製造など、幅広い用途を持っています。

作用機序

Target of Action

2-(Trimethylsilyl)ethanethiol is a chemical compound with the linear formula (CH3)3SiCH2CH2SH . It is primarily used as a protecting reagent for carboxyl and phosphate groups . The primary targets of this compound are therefore carboxyl and phosphate groups in various biochemical reactions.

Mode of Action

The compound acts by attaching to carboxyl and phosphate groups, thereby protecting these functional groups from unwanted reactions during a synthesis process . This interaction results in the formation of Teoc-protected amines via alcoholysis of the corresponding isocyanates .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of teoc-protected amines . This suggests that it may be involved in various biochemical pathways where amine protection is required.

Result of Action

The primary result of the action of 2-(Trimethylsilyl)ethanethiol is the protection of carboxyl and phosphate groups, allowing for controlled reactions in biochemical syntheses . This leads to the successful production of Teoc-protected amines .

Action Environment

The efficacy and stability of 2-(Trimethylsilyl)ethanethiol are likely to be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical compounds. For instance, the compound is typically stored at a temperature of 2-8°C , suggesting that it may be sensitive to heat. Furthermore, it is classified as a flammable liquid , indicating that it should be kept away from open flames or hot surfaces .

Safety and Hazards

The thiol possesses a strong unpleasant aroma that combines the characteristic olfactory features of thiol and low molecular weight silane. As a thiol, the reagent is incompatible with oxygen, base, and common oxidants . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) .

将来の方向性

特性

IUPAC Name |

2-trimethylsilylethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14SSi/c1-7(2,3)5-4-6/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOLNMGFOWHFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171139 | |

| Record name | 2-(Trimethylsilyl)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18143-30-1 | |

| Record name | 2-(Trimethylsilyl)ethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18143-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trimethylsilyl)ethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018143301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trimethylsilyl)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trimethylsilyl)ethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。